2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one
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Overview
Description
2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one is a heterocyclic compound that features a pyridine ring fused to a thiazine ring. This compound has garnered interest due to its potential biological activities, including anticonvulsant, anticancer, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one involves the cyclization of N-phenyl-C-aryl imines with thionicotinic acid. This reaction is typically promoted by T3P (propylphosphonic anhydride) and can be performed at room temperature . The reactions are operationally simple, do not require specialized equipment or anhydrous solvents, and can be performed as either two or three-component reactions, yielding moderate to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the T3P-promoted synthesis suggests potential for industrial application. The simplicity and efficiency of the reaction conditions make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one: Another heterocyclic compound with a similar structure but different biological activities.
4,4,6-Trimethyl-3,4-dihydro-2H-1,3-thiazine-2-thione: Shares the thiazine ring but differs in its substitution pattern and biological properties.
Uniqueness
2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one is unique due to its potent inhibitory activity against kainate-induced neurotoxicity and its broad spectrum of anticonvulsant activity. Its ability to act as an AMPA receptor antagonist sets it apart from other similar compounds .
Properties
CAS No. |
118966-15-7 |
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Molecular Formula |
C7H6N2OS |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
2,3-dihydropyrido[3,2-e][1,3]thiazin-4-one |
InChI |
InChI=1S/C7H6N2OS/c10-6-5-2-1-3-8-7(5)11-4-9-6/h1-3H,4H2,(H,9,10) |
InChI Key |
OHHWAEBUDSKUPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=O)C2=C(S1)N=CC=C2 |
Origin of Product |
United States |
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